molecular formula C22H20N6O5 B3017076 N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-methoxybenzamide CAS No. 1396882-85-1

N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-methoxybenzamide

Cat. No.: B3017076
CAS No.: 1396882-85-1
M. Wt: 448.439
InChI Key: NFWIJQGMNVXMAY-UHFFFAOYSA-N
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Description

This compound features a 2-methoxybenzamide core linked to a tetrazole ring (5-oxo-4,5-dihydro-1H-tetrazol-1-yl) and a furan-2-ylmethylaminoacetamide side chain.

Properties

IUPAC Name

N-[4-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O5/c1-32-19-7-3-2-6-18(19)21(30)24-15-8-10-16(11-9-15)28-22(31)27(25-26-28)14-20(29)23-13-17-5-4-12-33-17/h2-12H,13-14H2,1H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWIJQGMNVXMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N6O5, with a molecular weight of 436.4 g/mol. Its structure includes a furan ring and a tetrazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial properties. In a study evaluating the antibacterial effects of related tetrazole derivatives, several compounds demonstrated minimal inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL against clinical strains of bacteria such as Staphylococcus epidermidis and Escherichia coli . The presence of the furan and tetrazole rings appears to enhance the antimicrobial efficacy of these compounds.

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound 6S. epidermidis T 55014
Compound 8E. coli8
Compound 12S. aureus16

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have also been investigated. A study reported that certain derivatives exhibited selective cytotoxicity against human cancer cell lines while showing low toxicity to normal cells . The MTT assay results indicated that some compounds had IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
Compound AA549 (Lung Cancer)1.61
Compound BHeLa (Cervical Cancer)1.98
Compound CMCF7 (Breast Cancer)3.00

The biological activity of this compound is believed to be linked to its ability to interfere with bacterial cell wall synthesis and induce apoptosis in cancer cells. The tetrazole moiety may play a crucial role in these mechanisms by acting as a bioisostere for carboxylic acids, thereby enhancing binding affinity to target enzymes or receptors.

Case Studies

In clinical settings, compounds similar to this compound have shown promise in treating infections caused by drug-resistant bacteria. For instance, a derivative was tested against multi-drug resistant strains with promising results that suggest potential for further development into therapeutic agents .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds
Compound Class Core Structure Key Substituents Evidence Source
Target Compound Tetrazole 2-Methoxybenzamide, Furan-2-ylmethyl
1,2,4-Triazole-3-thiones [7–9] Triazole Phenylsulfonyl, Difluorophenyl
1,3,4-Oxadiazoles [3] Oxadiazole Substituted phenyl, Amino groups
Benzamide Pesticides [10] Benzamide Halogenated phenyl, Sulfonamide
Furan-Benzamide Derivatives [11] Benzamide/Furan Morpholino, Thiophene

Key Observations :

  • Tetrazole vs. Triazole/Oxadiazole : The tetrazole in the target compound provides greater metabolic stability compared to triazoles (e.g., compounds [7–9] in ) and oxadiazoles (), which are prone to tautomerism or oxidative degradation .
  • Furan Integration : Unlike the halogenated phenyl groups in pesticides like diflufenican (), the furan-2-ylmethyl group in the target compound may enhance bioavailability through improved solubility and π-π interactions .

Key Observations :

  • The target compound’s tetrazole ring likely forms via azide-nitrile cyclization, distinct from the base-mediated cyclization of triazoles in .
  • The furan-2-ylmethylaminoacetamide side chain may involve amide coupling, analogous to methods in and .

Spectroscopic and Physicochemical Properties

Table 3: Spectroscopic Data Comparison
Compound Type IR (cm⁻¹) NMR Shifts (Regions of Interest) Evidence Source
Target Compound C=O (~1680), NH (~3300) Tetrazole ring protons (δ 8–10 ppm)
1,2,4-Triazole-3-thiones C=S (~1250), NH (~3400) Thione tautomer (δ 7.5–8.5 ppm)
1,3,4-Oxadiazoles C=N (~1600), NH (~3200) Oxadiazole protons (δ 7–8 ppm)
Furan-Benzamides [11] C=O (~1670), C-O (~1250) Furan protons (δ 6.5–7.5 ppm)

Key Observations :

  • The absence of a C=S stretch (~1250 cm⁻¹) in the target compound distinguishes it from triazole-3-thiones .
  • NMR data for the tetrazole ring (δ 8–10 ppm) would differ significantly from oxadiazoles (δ 7–8 ppm) due to electronic effects .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves coupling a carboxylic acid derivative with an amine-containing intermediate. For example, DCC/HOBt-mediated amide bond formation (as in ) is effective for constructing the benzamide core. Key variables include:

  • Coupling Reagents : Use DCC (N,N'-dicyclohexylcarbodiimide) with HOBt to minimize racemization and improve yields .
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reagent solubility.
  • Temperature : Room temperature or mild heating (30–40°C) avoids side reactions .
  • Purification : Recrystallization from ethanol or column chromatography ensures purity.
    For the tetrazole moiety, cyclization of nitriles with sodium azide under acidic conditions is common.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., methoxy group at δ ~3.8 ppm, furan protons at δ 6.2–7.4 ppm) and carbon backbone .
  • IR Spectroscopy : Confirms amide (C=O stretch ~1650 cm⁻¹) and tetrazole (N-H bend ~3400 cm⁻¹) functionalities .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensures stoichiometric purity (±0.3% for C, H, N) .

Advanced: How can computational tools like Multiwfn elucidate electronic properties?

Methodological Answer:
Multiwfn () enables:

  • Electrostatic Potential (ESP) Mapping : Identifies nucleophilic/electrophilic regions (e.g., tetrazole’s N-atoms as electron-rich sites) .
  • Electron Localization Function (ELF) : Visualizes bonding patterns (e.g., delocalization in the tetrazole ring) .
  • HOMO-LUMO Analysis : Predicts reactivity; low HOMO-LUMO gaps (~4 eV) suggest charge-transfer potential.
    Workflow : Optimize geometry at B3LYP/6-31G(d), then compute properties using Multiwfn’s built-in modules .

Advanced: How to design experiments to resolve contradictions in fluorescence data?

Methodological Answer:
If fluorescence intensity varies across studies (e.g., pH-dependent quenching):

  • Control Variables : Replicate experiments at pH 5.0 and 25°C (optimal per ) .
  • Solvent Screening : Test polarity effects (e.g., ethanol vs. DMSO) to assess environmental sensitivity.
  • Binding Constant (Kb) Reassessment : Use Stern-Volmer plots to differentiate static vs. dynamic quenching .
  • Alternative Techniques : Confirm results via UV-Vis titration or NMR binding studies.

Advanced: What strategies validate structure-activity relationships (SAR) for pharmacological potential?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, furan → thiophene) and test bioactivity .
  • Enzyme Assays : Target enzymes like COX-1/2 () using fluorometric or colorimetric methods (IC50 determination).
  • Molecular Docking : Use AutoDock Vina to predict binding modes (e.g., tetrazole interaction with catalytic residues) .
  • In Vivo Models : For anti-inflammatory activity, employ carrageenan-induced edema assays (dose: 10–50 mg/kg) .

Advanced: How to address crystallographic challenges in structural determination?

Methodological Answer:

  • Data Collection : Use SHELX ( ) for small-molecule refinement. High-resolution (<1.0 Å) data from synchrotron sources reduces twinning artifacts .
  • Twinning Analysis : Employ SHELXL’s TWIN/BASF commands for pseudo-merohedral twins.
  • Hydrogen Bonding : Assign via SHELXPRO’s hydrogen placement tools (e.g., amide N-H∙∙∙O=C interactions) .

Advanced: How to optimize fluorescence-based sensing applications?

Methodological Answer:

  • pH Optimization : Maintain pH 5.0 () to stabilize the protonated amide group .
  • Temperature Control : Use thermostatted cuvettes (25°C) to prevent thermal quenching.
  • Limit of Detection (LOD) : Calculate via 3σ/slope method (e.g., LOD = 0.269 mg/L) .
  • Selectivity Screening : Test against metal ions (e.g., Fe³⁺, Cu²⁺) to rule out interference .

Advanced: What are best practices for reproducibility in biological assays?

Methodological Answer:

  • Cell Line Validation : Use authenticated lines (e.g., HEK293 or RAW264.7) with mycoplasma testing.
  • Dose-Response Curves : Include ≥3 replicates per concentration (e.g., 1–100 µM).
  • Positive Controls : Compare to known standards (e.g., aspirin for COX inhibition).
  • Data Normalization : Express activity as % inhibition relative to vehicle controls .

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